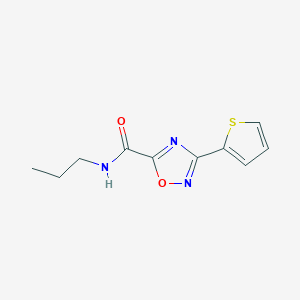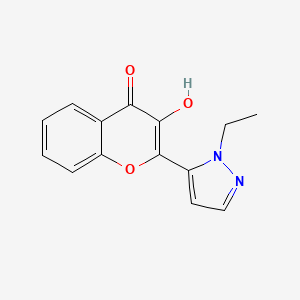
N-propyl-3-(thiophen-2-yl)-1,2,4-oxadiazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~5~-PROPYL-3-(2-THIENYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE: is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a propyl group, a thienyl group, and a carboxamide group attached to the oxadiazole ring
Vorbereitungsmethoden
The synthesis of N5-PROPYL-3-(2-THIENYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through cyclization reactions involving hydrazides and carboxylic acids or their derivatives.
Introduction of the Thienyl Group: The thienyl group can be introduced through substitution reactions using thiophene derivatives.
Attachment of the Propyl Group: The propyl group can be introduced through alkylation reactions using propyl halides.
Formation of the Carboxamide Group: The carboxamide group can be formed through amidation reactions involving amines and carboxylic acids or their derivatives.
Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity, as well as scaling up the reactions for large-scale production.
Analyse Chemischer Reaktionen
N~5~-PROPYL-3-(2-THIENYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the oxadiazole ring or the thienyl group are replaced with other groups. Common reagents for substitution reactions include halides and nucleophiles.
Amidation: The carboxamide group can participate in amidation reactions with amines, leading to the formation of new amide derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
N~5~-PROPYL-3-(2-THIENYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for treating various diseases.
Industry: It is used in the development of new materials and as a component in various industrial processes.
Wirkmechanismus
The mechanism of action of N5-PROPYL-3-(2-THIENYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Vergleich Mit ähnlichen Verbindungen
N~5~-PROPYL-3-(2-THIENYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE can be compared with other similar compounds, such as:
- N’-[(3-Methyl-2-thienyl)methylene]-5-propyl-3-thiophenecarbohydrazide
- N’-[(5-ethyl-2-thienyl)methylene]-5-propyl-3-thiophenecarbohydrazide
- N-(3-acetylphenyl)-5-propyl-3-isoxazolecarboxamide
These compounds share structural similarities with N5-PROPYL-3-(2-THIENYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE but differ in the specific functional groups attached to the core structure. The uniqueness of N5-PROPYL-3-(2-THIENYL)-1,2,4-OXADIAZOLE-5-CARBOXAMIDE lies in its specific combination of functional groups, which may confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C10H11N3O2S |
|---|---|
Molekulargewicht |
237.28 g/mol |
IUPAC-Name |
N-propyl-3-thiophen-2-yl-1,2,4-oxadiazole-5-carboxamide |
InChI |
InChI=1S/C10H11N3O2S/c1-2-5-11-9(14)10-12-8(13-15-10)7-4-3-6-16-7/h3-4,6H,2,5H2,1H3,(H,11,14) |
InChI-Schlüssel |
CLDPHWFCPMUXPN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCNC(=O)C1=NC(=NO1)C2=CC=CS2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-bromo-3,5-bis(4-methoxyphenyl)-1-[3-(trifluoromethyl)benzyl]-1H-pyrazole](/img/structure/B14925628.png)
![4-(furan-2-yl)-2-[4-methyl-3,5-bis(3-methylphenyl)-1H-pyrazol-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B14925634.png)
![1-benzyl-3-cyclopropyl-N-(3,5-dimethylphenyl)-6-ethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14925637.png)
![N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-N,1,3,5-tetramethyl-1H-pyrazole-4-sulfonamide](/img/structure/B14925642.png)
![Methyl 5-methyl-2-{[(5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B14925654.png)
![6-(1,3-benzodioxol-5-yl)-N-(3,5-dimethyl-1,2-oxazol-4-yl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B14925671.png)
![Ethyl 1-ethyl-6-{[4-(4-fluorobenzyl)piperazin-1-yl]methyl}-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B14925675.png)
![N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-5-[1-(ethylsulfonyl)piperidin-4-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B14925677.png)
![N-[2-(4-methylpiperidin-1-yl)benzyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide](/img/structure/B14925679.png)


![Methyl 9-methyl-2-{3-[(4-methyl-2-nitrophenoxy)methyl]phenyl}thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate](/img/structure/B14925700.png)
![2-[3,5-bis(3,4-dimethoxyphenyl)-4-methyl-1H-pyrazol-1-yl]-4-phenyl-6-(trifluoromethyl)pyrimidine](/img/structure/B14925702.png)

